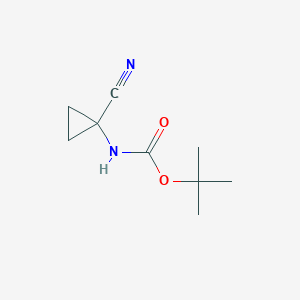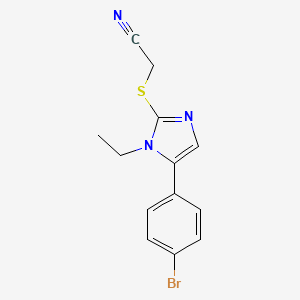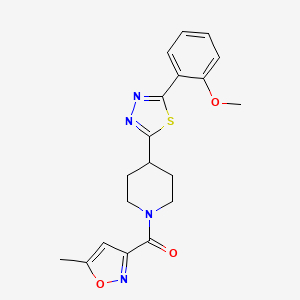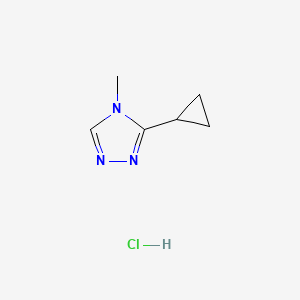![molecular formula C17H17BrN2O3S B2601708 N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 950164-07-5](/img/structure/B2601708.png)
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BPP, is a chemical compound that has shown potential in various scientific research applications. BPP is a small molecule that has been synthesized in the laboratory and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the activity of the proteasome, which is a complex of proteins that is involved in the degradation of proteins in cells. Inhibition of the proteasome can lead to the accumulation of misfolded and damaged proteins, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. It has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further study. However, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which means that it may not be effective when administered orally.
Direcciones Futuras
There are several future directions for the study of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One direction is to further investigate its mechanism of action. Understanding how N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide inhibits the activity of various signaling pathways in cells could lead to the development of more effective cancer and anti-inflammatory therapies. Another direction is to improve the bioavailability of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. This could be done by modifying the chemical structure of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide or by developing new delivery methods. Finally, N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide could be studied in combination with other anticancer or anti-inflammatory agents to determine if it has synergistic effects.
Métodos De Síntesis
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can be synthesized in the laboratory using a modified version of the Ugi reaction. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a peptide-like compound. In the synthesis of N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, 3-bromobenzaldehyde, (E)-cinnamylamine, tert-butyl isocyanide, and t-butylacetic acid are used as starting materials. The reaction is carried out in the presence of a catalyst and yields N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide as the final product.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential in various scientific research applications. One of the most promising applications is its use as an anticancer agent. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has also been studied for its potential as an anti-inflammatory agent. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases such as arthritis, diabetes, and cancer. N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are molecules that are involved in the inflammatory response.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-7-4-8-16(13-15)20-17(21)9-11-19-24(22,23)12-10-14-5-2-1-3-6-14/h1-8,10,12-13,19H,9,11H2,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSZCDQAKAPBZ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)
![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601629.png)
![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)

![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)



![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)